REACTION_CXSMILES
|
C([O:8][C:9]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])C1C=CC=CC=1>[Pd].C(O)C>[OH:8][C:9]1[C:16]([O:17][CH3:18])=[C:15]([O:19][CH3:20])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12]
|
Name
|
2-benzyloxy-3,4-dimethoxybenzonitrile
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Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C#N)C=CC(=C1OC)OC
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Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the reaction stirred under a hydrogen atmosphere of 414 kPa (60 p.s.i.) for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Arbocel™
|
Type
|
WASH
|
Details
|
washing with further ethanol
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C#N)C=CC(=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.37 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |